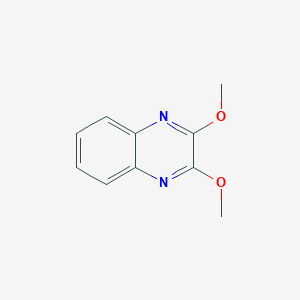

2,3-Dimethoxyquinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-10(14-2)12-8-6-4-3-5-7(8)11-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAYFGFTLBTRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284710 | |

| Record name | 2,3-Dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6333-43-3 | |

| Record name | 6333-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethoxyquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,3-Dimethoxyquinoxaline from o-Phenylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethoxyquinoxaline, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, o-phenylenediamine. This document outlines a two-step synthetic pathway, beginning with the formation of the intermediate, 2,3-dihydroxyquinoxaline, followed by its O-methylation to yield the target compound. Detailed experimental protocols, quantitative data, and a logical workflow are presented to facilitate the replication and optimization of this synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from o-phenylenediamine is a two-step process. The initial step involves the condensation of o-phenylenediamine with oxalic acid to form 2,3-dihydroxyquinoxaline (also known as quinoxaline-2,3-dione). The subsequent step is the O-methylation of the hydroxyl groups of the intermediate to afford the final product, this compound.

An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxyquinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethoxyquinoxaline derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. This document outlines the primary synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of these valuable molecules.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents and functional materials. Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has made them a focal point in drug discovery. The this compound scaffold, in particular, serves as a crucial intermediate for the synthesis of more complex and biologically active molecules. This guide will focus on the most common and efficient synthetic route to this compound, which commences from readily available starting materials.

Core Synthetic Strategy

The most widely employed and reliable method for the synthesis of this compound proceeds through a three-step sequence starting from o-phenylenediamine and oxalic acid. The overall synthetic pathway is illustrated below.

2,3-Dimethoxyquinoxaline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemical Properties, Structure, and Synthesis of a Versatile Heterocyclic Compound

Introduction

Quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. Their inherent bicyclic structure, composed of a benzene ring fused to a pyrazine ring, provides a versatile scaffold for the development of a wide array of biologically active molecules. Among these, 2,3-dimethoxyquinoxaline stands out as a key intermediate and a molecule of interest for its potential applications in drug discovery and organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The structural framework of this compound is characterized by a quinoxaline core with two methoxy groups substituted at the 2 and 3 positions of the pyrazine ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6333-43-3 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| SMILES | COc1nc2ccccc2nc1OC |

| InChI Key | CRAYFGFTLBTRRS-UHFFFAOYSA-N |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in various experimental settings. The following table summarizes the key quantitative data available for this compound and related derivatives for comparative purposes.

| Property | This compound | 2,3-Dimethylquinoxaline (for comparison) | 2,3-Dimethyl-6,7-dimethoxyquinoxaline (for comparison) |

| Molecular Weight | 190.2 g/mol | 158.2 g/mol | 218.25 g/mol |

| Physical Form | Solid | Grey to brown powder or crystalline solid[1] | Not specified |

| Melting Point | Data not available | 104-108 °C[1][2] | 176-178 °C[3] |

| Boiling Point | 327.0±37.0 °C (Predicted) | 130 °C at 1.5 mmHg[1][2] | Data not available |

| Solubility | Data not available | Data not available | Soluble in Chloroform[3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution (SNA r) of 2,3-dichloroquinoxaline with sodium methoxide. This method offers a direct and high-yielding route to the desired product.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol outlines the synthesis of this compound from the readily available precursor, 2,3-dichloroquinoxaline.

Materials:

-

2,3-Dichloroquinoxaline

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous Methanol

-

Inert solvent (e.g., N,N-Dimethylformamide - DMF, optional)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloroquinoxaline in anhydrous methanol. If solubility is an issue, a co-solvent such as DMF can be used.

-

Reagent Addition: Slowly add a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol to the stirred solution of 2,3-dichloroquinoxaline at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the initial addition, the reaction mixture is typically heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the methoxy groups and the aromatic protons of the quinoxaline ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-O, C=N, and aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Biological and Pharmacological Relevance

Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[4][5] While specific biological data for this compound is limited, the broader class of quinoxalines has been extensively studied, providing insights into its potential therapeutic applications.

Anticancer Activity

Several quinoxaline derivatives have been identified as potent anticancer agents.[6] One of the key mechanisms of action involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/mTOR pathway.[7] This pathway plays a crucial role in cell growth, proliferation, and survival. Inhibition of PI3K and mTOR can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Antiviral Activity

Certain quinoxaline derivatives have demonstrated significant antiviral activity. For instance, derivatives of 6-(bromomethyl)-2,3-dimethoxyquinoxaline have shown potent activity against coxsackievirus B5. The mechanism of antiviral action for some quinoxaline compounds involves the inhibition of viral RNA synthesis.[8] These findings highlight the potential of the quinoxaline scaffold in the development of novel antiviral therapeutics.

Analytical Characterization Workflow

A standardized workflow for the analytical characterization of synthesized this compound is essential for ensuring its identity, purity, and quality.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from 2,3-dichloroquinoxaline provides a reliable route for its preparation. While specific biological data for this compound is still emerging, the well-established and diverse biological activities of the broader quinoxaline class, particularly in the areas of anticancer and antiviral research, suggest that this compound and its derivatives are promising candidates for further investigation. This technical guide provides a solid foundation of its chemical properties, structure, and synthesis to aid researchers and drug development professionals in their exploration of this versatile molecule. Further studies are warranted to fully elucidate its physicochemical properties, biological activity, and potential therapeutic applications.

References

- 1. 2,3-Dimethylquinoxaline [myskinrecipes.com]

- 2. 2,3-DIMETHYLQUINOXALINE CAS#: 2379-55-7 [m.chemicalbook.com]

- 3. 2,3-DIMETHYL-6,7-DIMETHOXYQUINOXALINE | 32388-00-4 [amp.chemicalbook.com]

- 4. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Bis(acetylmercaptomethyl)quinoxaline - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2,3-Dimethoxyquinoxaline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dimethoxyquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds. The structural elucidation and characterization of such molecules are fundamental to understanding their reactivity, and spectroscopic techniques are the cornerstone of this analysis. This guide presents a summary of the available spectroscopic data for this compound, alongside the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 2H | Ar-H |

| 7.55 - 7.45 | m | 2H | Ar-H |

| 4.15 | s | 6H | -OCH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C2, C3 |

| 138.0 | C4a, C8a |

| 129.0 | C6, C7 |

| 126.5 | C5, C8 |

| 53.0 | -OCH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3010 | m | Aromatic C-H Stretch |

| 2990-2850 | m | Aliphatic C-H Stretch (-OCH₃) |

| 1600-1450 | s | C=C and C=N Stretching (Aromatic Ring) |

| 1250-1000 | s | C-O Stretch (Methoxy) |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 190 | 100 | [M]⁺ (Molecular Ion) |

| 175 | 60 | [M - CH₃]⁺ |

| 147 | 40 | [M - CH₃ - CO]⁺ |

| 119 | 30 | [C₇H₅N₂]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinoxaline derivatives.

NMR Spectroscopy

A solution of the sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, with electron ionization (EI) being a common technique for volatile compounds. The sample is introduced into the ion source, where it is bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to facilitate further research and development involving this important chemical entity.

The Solubility Profile of 2,3-Dimethoxyquinoxaline in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

An in-depth guide on the solubility of 2,3-dimethoxyquinoxaline, providing a framework for its application in research and pharmaceutical development. This document outlines expected solubility, details experimental protocols for precise measurement, and visualizes relevant workflows and biological pathways.

Introduction

This compound is a heterocyclic organic compound belonging to the quinoxaline family. Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and development.[4] Understanding its solubility profile is essential for designing efficient synthetic routes, developing effective drug delivery systems, and ensuring reproducible experimental results in biological assays.

This technical guide provides a comprehensive overview of the expected solubility of this compound in various organic solvents based on the known properties of structurally related compounds. Due to the limited availability of specific quantitative data in public literature, this document emphasizes the importance of experimental determination and provides detailed protocols for researchers to ascertain precise solubility values.

Expected Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported, the solubility of related quinoxaline derivatives can provide valuable insights into its expected behavior. The presence of two methoxy groups is anticipated to influence its polarity and hydrogen bonding capabilities.

Qualitative Solubility of Related Quinoxaline Derivatives:

| Compound | Solvent | Qualitative Solubility |

| 2,3-Dimethyl-6,7-dimethoxyquinoxaline | Chloroform | Soluble |

| 2,3-Diphenylquinoxaline | Ethanol, Chloroform | Soluble |

| 5-Methoxy-2,3-dimethylquinoxaline | Polar Solvents | Enhanced Solubility |

| 2,3-Dihydroxyquinoxaline | DMF | Very Soluble |

| Methanol | Soluble | |

| Glacial Acetic Acid | Sparingly Soluble | |

| Chloroform | Very Slightly Soluble |

Based on the data for these related compounds, this compound is expected to exhibit good solubility in polar aprotic solvents and chlorinated hydrocarbons. Its solubility in alcohols is likely to be moderate.

Quantitative Solubility Data

Table for Recording Experimental Solubility Data of this compound:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Chloroform | ||||

| Dichloromethane (DCM) | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetonitrile | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

To obtain reliable and accurate quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust method for determining the equilibrium solubility of a compound.[5]

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with tight-fitting caps

-

Constant temperature shaker

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Sample Preparation:

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).[5]

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. For sparingly soluble compounds, this can range from 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[5]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to permit the excess solid to settle.[5]

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.[5]

-

-

Analysis:

-

Prepare a calibration curve by making a series of standard solutions of this compound of known concentrations.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Determine the concentration of this compound in the sample by comparing its response to the calibration curve.[5]

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

The result is typically expressed in units of mg/mL, µg/mL, or mol/L.[5]

-

Visualization of Experimental Workflow and Biological Context

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and a potential signaling pathway where quinoxaline derivatives may exert their biological effects.

References

- 1. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

2,3-Dimethoxyquinoxaline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethoxyquinoxaline, including its chemical properties, synthesis methodologies, and known biological activities. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Compound Identification

This compound is a heterocyclic organic compound belonging to the quinoxaline family.

| Property | Value | Source |

| CAS Number | 6333-43-3 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | Inferred from structure |

| Molecular Weight | 190.20 g/mol | Calculated from formula |

Synthesis of Quinoxaline Derivatives: General Methodologies

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, its synthesis can be approached through established methods for creating 2,3-disubstituted quinoxalines. The two primary and most versatile strategies involve the condensation of o-phenylenediamines with α-dicarbonyl compounds and nucleophilic substitution on 2,3-dichloroquinoxaline.

Condensation of o-Phenylenediamines with α-Dicarbonyl Compounds

This classical method is widely used for its reliability and the commercial availability of a broad range of starting materials. The reaction involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]

Proposed Synthesis of this compound:

A plausible route to this compound would involve the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound containing methoxy groups, such as 1,1-dimethoxy-2-ethanone or a similar α-dicarbonyl equivalent.

General Experimental Protocol (for 2,3-diphenylquinoxaline as an example): [2]

-

Materials:

-

o-Phenylenediamine

-

Benzil (as the α-dicarbonyl compound)

-

Rectified spirit (Ethanol)

-

Water

-

-

Procedure:

-

Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the mixture on a water bath for 30 minutes.

-

Add water dropwise to the warm solution until a slight cloudiness persists.

-

Allow the solution to cool to room temperature.

-

Collect the precipitated product by filtration.

-

Recrystallize the crude product from aqueous ethanol to obtain the pure 2,3-disubstituted quinoxaline.

-

Nucleophilic Substitution on 2,3-Dichloroquinoxaline

This method offers a versatile platform for introducing a wide range of functional groups onto the quinoxaline scaffold. The stepwise substitution of the two chlorine atoms allows for the synthesis of both symmetrically and asymmetrically substituted quinoxalines.[2]

Proposed Synthesis of this compound:

This compound can be synthesized by the reaction of 2,3-dichloroquinoxaline with sodium methoxide.

General Experimental Protocol for Nucleophilic Substitution: [2]

-

Materials:

-

2,3-Dichloroquinoxaline

-

Nucleophile (e.g., sodium methoxide)

-

Solvent (e.g., Methanol, THF)

-

Base (if required)

-

-

Procedure:

-

Dissolve 2,3-dichloroquinoxaline in a suitable solvent.

-

Add the nucleophile (and base, if necessary) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the residue by chromatography or recrystallization.

-

Synthesis Workflow

Caption: General synthetic routes to this compound.

Biological Activity of Quinoxaline Derivatives

Quinoxaline derivatives are a significant class of N-heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. They have been investigated for a wide range of therapeutic applications.

General Activities of the Quinoxaline Scaffold

The quinoxaline core is a privileged structure in drug discovery, with derivatives exhibiting properties including:

-

Anticancer: Some quinoxaline derivatives have shown potential as anticancer agents.[3]

-

Antimicrobial: The quinoxaline scaffold is found in compounds with antibacterial and antifungal activities.[3]

-

Antiviral: Certain derivatives have demonstrated antiviral properties.[4]

-

Anti-inflammatory: Anti-inflammatory effects have also been reported for some quinoxaline compounds.

Specific Activity Related to this compound

While data on the biological activity of this compound itself is limited, a related derivative, 6-(bromomethyl)-2,3-dimethoxyquinoxaline , has been synthesized and shown to possess potent antiviral activity against coxsackievirus B5.[4] This suggests that the this compound scaffold may be a valuable starting point for the development of novel antiviral agents.

Signaling Pathways

Information regarding specific signaling pathways directly modulated by this compound is not currently available in the reviewed literature. However, the broader class of quinoxaline derivatives has been shown to interact with various biological targets. For instance, some quinoxaline-2,3-dione derivatives act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling.[5] Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.

Logical Relationship of Synthesis and Application

Caption: Development pathway from core scaffold to potential therapeutic application.

References

A Technical Guide to Green Synthesis of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal and materials chemistry. Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] Traditional synthesis methods often rely on harsh reaction conditions, toxic solvents, and hazardous catalysts. This guide provides an in-depth overview of green and sustainable approaches to the synthesis of quinoxaline derivatives, focusing on methods that minimize environmental impact while maximizing efficiency.

Core Principles of Green Synthesis

Green chemistry principles are at the forefront of the methodologies presented herein. These approaches prioritize:

-

Use of Safer Solvents and Auxiliaries: Employing water, ethanol, and polyethylene glycol (PEG) or conducting reactions under solvent-free conditions.[2][3]

-

Energy Efficiency: Utilizing alternative energy sources like microwave and ultrasound irradiation to reduce reaction times and energy consumption.[4][5]

-

Catalysis: Employing non-toxic, reusable catalysts or developing catalyst-free reaction pathways.[1][6]

-

Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product.[7]

Comparative Overview of Green Synthetic Methods

The following tables summarize quantitative data for various green synthesis methods for quinoxaline derivatives, allowing for a clear comparison of their efficiencies.

Table 1: Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| 1 | o-Phenylenediamine | Benzil | I₂ (5 mol%) | EtOH/H₂O (1:1) | 2-3 | 95 | [4] |

| 2 | 4-Methyl-o-phenylenediamine | Benzil | I₂ (5 mol%) | EtOH/H₂O (1:1) | 2-3 | 96 | [4] |

| 3 | 4-Chloro-o-phenylenediamine | Benzil | I₂ (5 mol%) | EtOH/H₂O (1:1) | 2-3 | 94 | [4] |

| 4 | o-Phenylenediamine | Benzil | Acidic Alumina | None | 3 | 86 | [8] |

| 5 | o-Phenylenediamine | Phenylglyoxal | Acidic Alumina | None | 3 | 82 | [8] |

Table 2: Ultrasound-Assisted Synthesis of Quinoxaline Derivatives

| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| 1 | o-Phenylenediamine | Benzil | None | EtOH | 60 | 98 | [9] |

| 2 | 4-Bromo-o-phenylenediamine | Benzil | None | EtOH | 60 | 95 | [9] |

| 3 | o-Phenylenediamine | Furil | None | EtOH | 60 | 99 | [9] |

| 4 | o-Phenylenediamine | Isatin | None | H₂O | 15-20 | 87-95 | [10] |

| 5 | 4,5-Dimethyl-o-phenylenediamine | Isatin | None | H₂O | 15-20 | 92 | [10] |

Table 3: Mechanochemical Synthesis of Quinoxaline Derivatives

| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Method | Time (min) | Yield (%) | Reference |

| 1 | o-Phenylenediamine | Benzil | Homogenization (4000 rpm) | 3 | 99 | [11] |

| 2 | 4,5-Dimethyl-o-phenylenediamine | Benzil | Homogenization (4000 rpm) | 3 | 98 | [11] |

| 3 | o-Phenylenediamine | Acenaphthenequinone | Homogenization (4000 rpm) | 3 | 99 | [11] |

| 4 | o-Phenylenediamine | Benzil | Spiral gas–solid two-phase flow | 2 | 93 | [12] |

| 5 | 4-Methyl-o-phenylenediamine | Benzil | Spiral gas–solid two-phase flow | 1-3 | >90 | [12] |

Table 4: Catalyst-Free Synthesis of Quinoxaline Derivatives

| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Solvent | Temperature | Time | Yield (%) | Reference |

| 1 | o-Phenylenediamine | Benzil | MeOH | Room Temp. | 1 min | 93 | [1] |

| 2 | 4-Methyl-o-phenylenediamine | Benzil | MeOH | Room Temp. | 1 min | 95 | [1] |

| 3 | 4-Nitro-o-phenylenediamine | Benzil | MeOH | Room Temp. | 1 min | 88 | [1] |

| 4 | o-Phenylenediamine | Phenacyl bromide | EtOH | Reflux | - | 70-85 | [3] |

| 5 | 4-Methoxy-o-phenylenediamine | Phenacyl bromide | EtOH | Reflux | - | 80 | [3] |

Table 5: Multicomponent Synthesis of Quinoxaline Derivatives

| Entry | Amine | Carbonyl Compound | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Quinoxalin-6-amine | Phenylglyoxal hydrate | 4-Hydroxyquinolin-2(1H)-one | Acetic acid (10 mol%) | EtOH | 4 | 85 | [7] |

| 2 | Quinoxalin-6-amine | 4-Methoxyphenylglyoxal hydrate | 4-Hydroxyquinolin-2(1H)-one | Acetic acid (10 mol%) | EtOH | 4 | 92 | [7] |

| 3 | Quinoxalin-6-amine | 4-Nitrophenylglyoxal hydrate | 4-Hydroxyquinolin-2(1H)-one | Acetic acid (10 mol%) | EtOH | 4 | 88 | [7] |

Experimental Protocols

This section provides detailed methodologies for key green synthesis experiments.

Protocol 1: Microwave-Assisted Synthesis using Iodine Catalyst[4]

General Procedure:

-

In a microwave reactor vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).

-

Add a catalytic amount of iodine (5 mol%).

-

Irradiate the mixture using a microwave synthesizer at 50 °C with a power level of 300 W for the time specified in Table 1.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add dichloromethane (10 mL) to the reaction mixture.

-

Wash the organic layer successively with a 5% sodium thiosulphate solution (2 mL) and brine (2 mL).

-

Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Ultrasound-Assisted Catalyst-Free Synthesis[9]

General Procedure:

-

In a suitable flask, mix the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (5 mL).

-

Place the flask in an ultrasonic bath and irradiate at room temperature for the time indicated in Table 2.

-

Monitor the reaction by TLC.

-

After completion, evaporate the solvent under reduced pressure.

-

The resulting solid product is often pure enough, but can be further purified by recrystallization from ethanol if required.

Protocol 3: Mechanochemical Synthesis by Homogenization[11]

General Procedure:

-

In a 2 mL polypropylene vial, place the 1,2-diamine (0.5 mmol), the 1,2-dicarbonyl compound (0.5 mmol), and 1 g of stainless steel balls (2 mm diameter).

-

Seal the vial and place it in a mini cell homogenizer.

-

Homogenize the mixture at 4000 rpm for the time specified in Table 3.

-

Monitor the reaction progress by TLC after each minute.

-

Once the reaction is complete, the product is typically obtained in a pure form and can be isolated by simple filtration after dissolving in a suitable solvent to remove the steel balls.

Protocol 4: Catalyst-Free Synthesis in Methanol[1]

General Procedure:

-

To a stirred solution of the 1,2-diamine (0.925 mmol) in methanol (5 mL), add the 1,2-dicarbonyl compound (0.925 mmol).

-

Stir the reaction mixture at ambient temperature for one minute.

-

The product often precipitates out of the solution and can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 5: Acetic Acid-Catalyzed Multicomponent Synthesis[7]

General Procedure:

-

In a round-bottom flask, combine quinoxalin-6-amine (1.0 mmol), the arylglyoxal monohydrate (1.0 mmol), and 4-hydroxyquinolin-2(1H)-one (1.0 mmol) in ethanol (10 mL).

-

Add acetic acid (10 mol%) to the mixture.

-

Reflux the reaction mixture at 80 °C for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration and wash with cold ethanol to obtain the pure product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic protocols.

Conclusion

The green synthesis of quinoxaline derivatives offers significant advantages over traditional methods, including reduced environmental impact, increased safety, and improved efficiency. The methodologies outlined in this guide, from microwave and ultrasound-assisted reactions to mechanochemical and catalyst-free approaches, provide a robust toolkit for researchers and drug development professionals. By adopting these green protocols, the scientific community can continue to advance the synthesis of these vital heterocyclic compounds in a sustainable and responsible manner.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]

- 4. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. asianpubs.org [asianpubs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. scispace.com [scispace.com]

- 9. scielo.br [scielo.br]

- 10. Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxyquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,3-dimethoxyquinoxaline, a key structural motif in various biologically active compounds. The following sections detail the necessary precursors, experimental protocols, and quantitative data to facilitate the efficient synthesis of this target molecule.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main pathways, both originating from the common precursor, o-phenylenediamine.

Route 1: Condensation followed by Chlorination and Nucleophilic Substitution. This is a robust and widely used three-step process:

-

Cyclocondensation of o-phenylenediamine with an oxalic acid derivative to form 2,3-dihydroxyquinoxaline (also known as quinoxaline-2,3-dione).

-

Chlorination of 2,3-dihydroxyquinoxaline to yield the key intermediate, 2,3-dichloroquinoxaline.

-

Nucleophilic aromatic substitution of the chlorine atoms with methoxy groups using sodium methoxide.

Route 2: Condensation and Direct Methylation. This alternative pathway involves:

-

Cyclocondensation of o-phenylenediamine with an oxalic acid derivative to form 2,3-dihydroxyquinoxaline.

-

Direct methylation of 2,3-dihydroxyquinoxaline to this compound using a suitable methylating agent.

The choice of route may depend on the availability of reagents, desired purity, and scalability of the synthesis.

Precursor Synthesis and Key Intermediates

Synthesis of 2,3-Dihydroxyquinoxaline

The initial and crucial step in both synthetic routes is the formation of the quinoxaline-2,3-dione scaffold. This is typically achieved by the condensation of o-phenylenediamine with either oxalic acid or diethyl oxalate.[1][2]

Table 1: Synthesis of 2,3-Dihydroxyquinoxaline - Reaction Parameters

| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Conventional Heating | o-Phenylenediamine, Oxalic Acid Dihydrate, HCl | Water | Reflux | 20 min | High | [3] |

| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid Dihydrate | None | Room Temp. | 5-10 min | High | [4][5] |

| Microwave-Assisted | o-Phenylenediamine, Oxalic Acid Dihydrate | Water (catalytic) | - | 3 min | High | [4] |

Experimental Protocol: Synthesis of 2,3-Dihydroxyquinoxaline (Conventional Heating) [3]

-

In a round-bottom flask, suspend o-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq) in water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 20 minutes.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2,3-dihydroxyquinoxaline.

Synthesis of 2,3-Dichloroquinoxaline

This key intermediate is prepared by the chlorination of 2,3-dihydroxyquinoxaline. Common chlorinating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[6][7]

Table 2: Synthesis of 2,3-Dichloroquinoxaline - Reaction Parameters

| Chlorinating Agent | Substrate | Solvent | Temperature | Time | Yield | Reference |

| POCl₃ | 2,3-Dihydroxyquinoxaline | Neat | 100 °C | 3 h | 92% | [7] |

| SOCl₂/DMF | 2,3-Dihydroxyquinoxaline | 1-Chlorobutane | Reflux | 1 h | 98% | [7] |

Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline using POCl₃ [6][7]

-

To a stirred solution of 2,3-dihydroxyquinoxaline (1.0 eq), add phosphorus oxychloride (excess, ~10-20 eq).

-

Reflux the mixture at 100 °C for 3 hours. The reaction progress can be monitored by TLC.

-

After completion, carefully distill off the excess POCl₃ under vacuum.

-

Quench the reaction mixture by pouring it onto ice-cold water.

-

Collect the resulting off-white solid by filtration and dry under vacuum to yield 2,3-dichloroquinoxaline.

Synthesis of this compound

From 2,3-Dichloroquinoxaline (Route 1)

The final step in the first synthetic route is the nucleophilic substitution of the chlorine atoms of 2,3-dichloroquinoxaline with methoxy groups.

Table 3: Synthesis of this compound from 2,3-Dichloroquinoxaline

| Reagent | Solvent | Temperature | Time | Yield |

| Sodium Methoxide | Methanol | Reflux | 2 h | High |

Experimental Protocol: Synthesis of this compound

-

Prepare a solution of sodium methoxide by dissolving sodium metal (2.2 eq) in anhydrous methanol under an inert atmosphere.

-

To this solution, add 2,3-dichloroquinoxaline (1.0 eq) portion-wise.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Direct Methylation of 2,3-Dihydroxyquinoxaline (Route 2)

An alternative approach is the direct O-methylation of 2,3-dihydroxyquinoxaline. This avoids the use of harsh chlorinating agents. Common methylating agents include dimethyl sulfate and methyl iodide.[8][9]

Table 4: Direct Methylation of 2,3-Dihydroxyquinoxaline - Reaction Conditions

| Methylating Agent | Base | Solvent | Temperature | Time | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Dimethyl Sulfate | NaHCO₃ | Neat | 90 °C | 1.5 h | 96% (for a similar system) |[8][10] | | Methyl Iodide | K₂CO₃ | DMF/DMSO | 60-80 °C | 1-8 h | High (for a similar system) |[9] |

Experimental Protocol: Direct Methylation using Dimethyl Sulfate [8][10]

-

In a round-bottom flask, mix 2,3-dihydroxyquinoxaline (1.0 eq) and a suitable base such as sodium bicarbonate (2.2 eq).

-

Add dimethyl sulfate (excess, can also act as solvent).

-

Heat the mixture at 90 °C for 1.5 hours.

-

After cooling, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by appropriate methods.

Signaling Pathways and Experimental Workflows

Caption: Synthetic Pathway via Chlorination.

Caption: Synthetic Pathway via Direct Methylation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ijpda.org [ijpda.org]

- 6. benchchem.com [benchchem.com]

- 7. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Quinoxaline Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines, bicyclic heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, are pivotal scaffolds in medicinal chemistry and materials science. Their derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. A thorough understanding of the reaction mechanism underlying their synthesis is paramount for the rational design and development of novel quinoxaline-based compounds. This guide provides a detailed exploration of the core reaction mechanism for quinoxaline formation, focusing on the widely employed condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.

The Fundamental Reaction: Condensation of o-Phenylenediamine and a 1,2-Dicarbonyl Compound

The most common and direct route to the quinoxaline core involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil or 2,3-butanedione.[1] This reaction proceeds through a series of well-defined steps, culminating in the formation of the stable aromatic quinoxaline ring system.

The Reaction Mechanism

The generally accepted mechanism for this transformation involves the following key steps:

-

Protonation of the Carbonyl Group: In the presence of an acid catalyst, one of the carbonyl groups of the 1,2-dicarbonyl compound is protonated. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The more nucleophilic amino group of the o-phenylenediamine attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly formed ammonium group to the adjacent hydroxyl group, converting it into a good leaving group (water).

-

Dehydration and Imine Formation: The tetrahedral intermediate undergoes dehydration, eliminating a molecule of water to form a protonated imine intermediate.

-

Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the second carbonyl group. This cyclization step leads to the formation of a five-membered ring intermediate.

-

Second Dehydration: A second molecule of water is eliminated through a similar process of proton transfer and dehydration, resulting in the formation of the dihydropyrazine ring.

-

Aromatization: The final step involves the loss of a proton and subsequent tautomerization to yield the stable, aromatic quinoxaline ring.

The following diagram, generated using the DOT language, illustrates this mechanistic pathway.

Caption: General acid-catalyzed mechanism of quinoxaline formation.

Quantitative Data on Quinoxaline Synthesis

The efficiency of quinoxaline synthesis is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. The following tables summarize quantitative data from various studies on the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative overview of different methodologies.

Table 1: Effect of Catalyst on the Synthesis of 2,3-Diphenylquinoxaline

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| None | Toluene | 25 | 120 min | - | [2] |

| AlCuMoVP | Toluene | 25 | 120 min | 92 | [2] |

| AlFeMoVP | Toluene | 25 | 120 min | 80 | [2] |

| Camphorsulfonic Acid (20 mol%) | Ethanol | Room Temperature | 2 h | 98 | [3] |

| Iodine (20 mol%) | DMSO | Room Temperature | 12 h | 99 | [4] |

| Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temperature | 10-30 min | - | [4] |

| Glacial Acetic Acid (catalytic) | Ethanol | Reflux | 2-12 h | 34-85 | [4] |

| Polymer Supported Sulphanilic Acid | Ethanol | Room Temperature | 40 min | 88 | [5] |

Table 2: Effect of Solvent on Camphorsulfonic Acid Catalyzed Synthesis of 2,3-Diphenylquinoxaline

| Solvent | Yield (%) | Reference |

| Methanol | Lower | [3] |

| Acetonitrile | Lower | [3] |

| Ethanol/Water | Lower | [3] |

| Ethanol | Higher | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for the synthesis of quinoxaline derivatives.

Protocol 1: Camphorsulfonic Acid-Catalyzed Synthesis of 2,3-Diphenylquinoxaline[3]

Materials:

-

o-Phenylenediamine (1 mmol)

-

Benzil (1 mmol)

-

Camphorsulfonic acid (CSA) (20 mol%)

-

Ethanol (5 mL)

-

Cold water

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in 5 mL of ethanol.

-

Add camphorsulfonic acid (20 mol%) to the solution.

-

Stir the reaction mixture at room temperature for 2-8 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add 5 mL of cold water to the mixture and continue stirring until a solid precipitate forms.

-

Collect the solid product by filtration, wash with water, and dry.

-

The pure product can be obtained by recrystallization from ethanol.

Protocol 2: Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst (AlCuMoVP)[2][4]

Materials:

-

o-Phenylenediamine (1 mmol, 108.14 mg)

-

Benzil (1 mmol, 210.2 mg)

-

Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)

-

Toluene (8 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in a round-bottom flask, add 8 mL of toluene.

-

Add 100 mg of the AlCuMoVP catalyst to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress with TLC.

-

After completion (approximately 120 minutes), separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused.

-

Dry the filtrate over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain the pure product.

-

The product can be further purified by recrystallization from ethanol.

Experimental Workflow Visualization

The general workflow for the synthesis, work-up, and purification of quinoxalines can be visualized to provide a clear, step-by-step overview of the experimental process.

Caption: General experimental workflow for quinoxaline synthesis.

Conclusion

The formation of quinoxalines through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds is a robust and versatile reaction. The mechanism is well-understood, proceeding through a series of acid-catalyzed nucleophilic additions, cyclizations, and dehydrations. The efficiency of this process can be significantly influenced by the choice of catalyst and reaction conditions, with modern methods offering high yields under mild and environmentally friendly conditions. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel quinoxaline derivatives for a wide range of applications.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrar.org [ijrar.org]

- 4. benchchem.com [benchchem.com]

- 5. arabjchem.org [arabjchem.org]

An In-depth Technical Guide on the Physical Characteristics of 2,3-Dimethoxyquinoxaline Crystals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific physical characteristics of 2,3-Dimethoxyquinoxaline crystals is limited. This guide provides a foundational framework, outlining the necessary experimental protocols and theoretical relationships for the comprehensive characterization of this compound. The data for related compounds is included for comparative purposes where available.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This compound, as a member of this family, is a key scaffold in the development of more complex molecules, including those used as photosensitizers in dye-sensitized solar cells. A thorough understanding of the physical characteristics of its crystalline form is crucial for its application in drug development, formulation, and materials engineering. This technical guide outlines the essential physical properties to be characterized, the experimental protocols to determine them, and the logical relationships between these properties.

Molecular Structure

The foundational step in characterizing a crystalline material is understanding its molecular structure.

Chemical Structure:

Methodological & Application

The Versatility of 2,3-Dimethoxyquinoxaline in Modern Pharmaceutical Synthesis: Applications and Protocols

For Immediate Release

Shanghai, China – December 25, 2025 – 2,3-Dimethoxyquinoxaline has emerged as a pivotal building block in pharmaceutical synthesis, offering a versatile scaffold for the development of a wide array of therapeutic agents. This heterocyclic compound, characterized by a quinoxaline core substituted with two methoxy groups at the 2 and 3 positions, provides a unique platform for medicinal chemists to design and synthesize novel drugs targeting a range of diseases, including cancer, neurodegenerative disorders, and microbial infections.

The strategic placement of the methoxy groups on the quinoxaline ring system allows for facile chemical modifications, enabling the creation of diverse molecular architectures with tailored pharmacological profiles. Researchers have successfully utilized this compound as a key intermediate in the synthesis of kinase inhibitors, glutamate receptor antagonists, and antimicrobial agents, demonstrating its broad applicability in drug discovery.

Key Applications in Pharmaceutical Synthesis

The utility of this compound in pharmaceutical development is highlighted by its role as a precursor to a variety of bioactive molecules. Its derivatives have shown significant promise in several therapeutic areas:

-

Anticancer Agents: Quinoxaline derivatives are known to exhibit potent anticancer properties. Specifically, compounds derived from the quinoxaline scaffold have been investigated as inhibitors of critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The this compound moiety can be functionalized to generate selective kinase inhibitors, offering a targeted approach to cancer therapy.

-

Neuroprotective Agents: Derivatives of quinoxalines have been identified as potent antagonists of glutamate receptors, which are implicated in the pathophysiology of various neurological disorders.[1][2] By modifying the this compound core, researchers can develop compounds that modulate neuronal excitotoxicity, offering potential treatments for conditions like epilepsy and neurodegenerative diseases.

-

Antimicrobial Agents: The quinoxaline scaffold is a recognized pharmacophore in the development of antimicrobial drugs.[3][4][5] Synthetic modifications of this compound have led to the discovery of new compounds with significant activity against a range of bacterial and fungal pathogens.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the nucleophilic substitution of 2,3-dichloroquinoxaline with sodium methoxide. This versatile intermediate, 2,3-dichloroquinoxaline, is readily prepared from the corresponding 2,3-dihydroxyquinoxaline.[6]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline

This procedure outlines the conversion of 2,3-dihydroxyquinoxaline to 2,3-dichloroquinoxaline, a key precursor.

Materials:

-

2,3-Dihydroxyquinoxaline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 2,3-dihydroxyquinoxaline, phosphorus oxychloride, and a catalytic amount of DMF is prepared.[7]

-

The mixture is carefully heated to reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.

-

The reaction mixture is then cautiously poured into ice-water with vigorous stirring.

-

The resulting precipitate, 2,3-dichloroquinoxaline, is collected by filtration, washed with cold water, and dried.[7]

Protocol 2: Synthesis of this compound

This protocol details the synthesis of the target compound from 2,3-dichloroquinoxaline.

Materials:

-

2,3-Dichloroquinoxaline

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

Procedure:

-

2,3-Dichloroquinoxaline is dissolved in dry methanol in a round-bottom flask under an inert atmosphere.

-

A solution of sodium methoxide in methanol is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and the reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield this compound, which can be further purified by recrystallization or column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Derivative Synthesis

This compound can be further functionalized, for example, through Suzuki-Miyaura cross-coupling reactions if a bromo or iodo substituent is present on the benzene ring of the quinoxaline core. This allows for the introduction of various aryl or heteroaryl groups.[8][9][10]

Materials:

-

A bromo-substituted this compound derivative

-

An appropriate boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)[11]

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To a degassed mixture of the bromo-substituted this compound, boronic acid, and base in a suitable solvent, the palladium catalyst is added under an inert atmosphere.

-

The reaction mixture is heated to the required temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated.

-

The crude product is then purified by column chromatography to afford the desired coupled product.

Quantitative Data Summary

The following tables summarize the biological activities of various quinoxaline derivatives, showcasing the potential of this chemical class in pharmaceutical development.

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism of Action | Reference |

| Quinoxaline Derivative A | Human Colon Carcinoma (HCT116) | 5.0 | Kinase Inhibitor | [12] |

| Quinoxaline Derivative B | Human Breast Adenocarcinoma (MCF-7) | 3.5 | Tubulin Polymerization Inhibitor | [13] |

| Quinoxaline Derivative C | Human Gastric Adenocarcinoma (AGS) | 7.2 | Apoptosis Induction | [13] |

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Quinoxaline Derivative D | Staphylococcus aureus | 18 | 50 | [3] |

| Quinoxaline Derivative E | Escherichia coli | 15 | 100 | [3] |

| Quinoxaline Derivative F | Candida albicans | 20 | 25 | [5] |

Table 3: Neuroprotective Activity of Quinoxaline Derivatives

| Compound ID | In Vitro/In Vivo Model | Measured Effect | Mechanism of Action | Reference |

| NBQX | Cerebral Ischemia Model | Neuroprotection | AMPA/Kainate Receptor Antagonist | [1][14] |

| Quinoxaline Derivative G | Aβ-induced Toxicity in PC12 cells | Increased Neuronal Viability | Antioxidant, Anti-inflammatory | [15][16] |

| PAQ (4c) | Mouse Model of Parkinson's Disease | Attenuated Neurodegeneration | Ryanodine Receptor Activation | [17] |

Visualizing Synthetic and Signaling Pathways

Diagram 1: General Synthetic Workflow for 2,3-Disubstituted Quinoxalines

Caption: Synthetic pathway from 2,3-dihydroxyquinoxaline to functionalized derivatives.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoxaline Derivatives

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives [recipp.ipp.pt]

- 5. arcjournals.org [arcjournals.org]

- 6. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 7. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journalajrb.com [journalajrb.com]

- 16. researchgate.net [researchgate.net]

- 17. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dimethoxyquinoxaline: A Versatile Scaffold for Bioactive Molecule Development

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The quinoxaline scaffold is considered a privileged structure, appearing in numerous compounds with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and kinase inhibitory activities.[1][2][3][4][5] Among these, 2,3-dimethoxyquinoxaline serves as a key building block and structural motif in the development of novel therapeutic agents. Its chemical reactivity allows for facile diversification, making it an attractive starting point for the synthesis of libraries of bioactive molecules. This document provides an overview of the applications of this compound and related derivatives, along with detailed protocols for the synthesis and evaluation of their biological activities.

Synthesis of the Quinoxaline Scaffold

The fundamental and most common method for synthesizing the quinoxaline ring system is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[6] This versatile reaction allows for the introduction of various substituents on both the benzene and pyrazine rings, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

General Experimental Protocol: Synthesis of 2,3-Disubstituted Quinoxalines

This protocol describes a general method for the synthesis of quinoxaline derivatives through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

-

Substituted o-phenylenediamine (1.0 eq)

-

1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 eq)

-

Ethanol or Glacial Acetic Acid

-

Bentonite clay K-10 (catalyst, optional)[6]

-

Standard laboratory glassware

-

Stirring and heating apparatus

Procedure:

-

Dissolve the o-phenylenediamine in a suitable solvent such as ethanol in a round-bottom flask.[6]

-

Add the 1,2-dicarbonyl compound to the solution.

-

If using a catalyst like bentonite clay K-10, add it to the reaction mixture.[6]

-

Stir the reaction mixture at room temperature or heat under reflux as required. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 2,3-disubstituted quinoxaline.[6]

This compound as a Building Block

While direct, large-scale synthesis of diverse bioactive molecules from this compound is not extensively documented, its structural motif is found in various bioactive compounds. More commonly, the related 2,3-dichloroquinoxaline is used as a versatile intermediate, where the chloro groups can be readily displaced by nucleophiles like sodium methoxide to yield this compound or other alkoxy derivatives.[7][8]

Experimental Protocol: Synthesis of 6-[(het)arylthiomethyl]quinoxalines from a Methoxy-Substituted Precursor

This protocol demonstrates the derivatization of a quinoxaline scaffold, which can be conceptually applied to methoxy-substituted quinoxalines for the synthesis of antiviral agents.[6]

Materials:

-

6-(bromomethyl)-2,3-dimethoxyquinoxaline (1.0 eq)

-

Benzenethiol derivative or pyridine-2-thiol (1.0 eq)[6]

-

Cesium carbonate (Cs2CO3)

-

Dry Dimethylformamide (DMF)

-

Ethanol/Water for purification

-

Standard laboratory glassware and heating apparatus

Procedure:

-

To a stirred solution of 6-(bromomethyl)-2,3-dimethoxyquinoxaline in dry DMF, add the benzenethiol derivative or pyridine-2-thiol.[6]

-

Add cesium carbonate to the mixture.

-

Heat the reaction mixture at 70 °C for 2.5 hours.[6]

-

After cooling to room temperature, dilute the reaction mixture with water to precipitate the product.

-

Collect the solid by filtration and purify by recrystallization from an ethanol/water mixture to yield the desired 6-[(het)arylthiomethyl]quinoxaline derivative.[6]

Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

The quinoxaline nucleus is a key component of many anticancer agents.[6] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, C-MET kinase, and tubulin polymerization, as well as the induction of apoptosis.[1][6]

Quantitative Data on Anticancer Activity of Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5c | MV4-11 (AML) | 35.5 ± 1.1 | [9] |

| 5e | MV4-11 (AML) | 32.9 ± 9.6 | [9] |

| Compound 45 | GSK-3β | 0.18 | |

| Compound 26e | ASK1 | 0.03017 | |

| Compound 4a | p38α MAP kinase | 0.042 | [10] |

Kinase Inhibition

Many quinoxaline derivatives have been identified as potent kinase inhibitors, which are crucial in regulating cell signaling pathways. Dysregulation of these pathways is often implicated in diseases like cancer and inflammation.[1] For example, certain derivatives have shown potent inhibitory activity against Pim-1/2 kinases, which are overexpressed in various tumors.[9]

Signaling Pathway: Pim Kinase Inhibition

The following diagram illustrates the role of Pim kinases in cell survival and proliferation and their inhibition by quinoxaline derivatives.

Caption: Pim kinase signaling pathway and its inhibition by quinoxaline derivatives.

Antimicrobial and Antiviral Activity

Quinoxaline derivatives have demonstrated significant activity against a range of microbial pathogens. Some have shown potent antiviral activity against viruses like the coxsackievirus B5.[6] Additionally, various derivatives have exhibited antibacterial and antifungal properties.[3][4]

Workflow for Screening Antimicrobial Activity

The following diagram outlines a typical workflow for evaluating the antimicrobial activity of newly synthesized quinoxaline compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 7. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Anticancer Activity of 2,3-Dimethoxyquinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of 2,3-dimethoxyquinoxaline derivatives. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved in their mechanism of action.

Introduction

Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, 2,3-disubstituted quinoxaline derivatives have emerged as promising candidates for anticancer drug development.[3][4] This document focuses specifically on derivatives featuring methoxy groups at the 2 and 3 positions, exploring their potential as cytotoxic agents against various cancer cell lines. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[5][6][7]

Quantitative Data Summary

The anticancer efficacy of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below for comparative analysis.

| Compound ID/Name | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 5 | SMMC-7721 | Human hepatoma | 0.071 | [1] |

| HeLa | Cervical cancer | 0.126 | [1] | |

| K562 | Leukemia | 0.164 | [1] | |

| Compound IV | PC-3 | Prostate cancer | 2.11 | [5] |

| HepG2 | Liver cancer | >100 | [5] | |

| Vero | Normal cells | >100 | [5] | |

| Compound III | PC-3 | Prostate cancer | 4.11 | [5] |

| Compound XVa | HCT116 | Colon carcinoma | 4.4 | [8] |